molecular formula C7H17NO B2579859 4-Methoxy-3,3-dimethylbutan-1-amine CAS No. 854417-06-4

4-Methoxy-3,3-dimethylbutan-1-amine

Cat. No.: B2579859
CAS No.: 854417-06-4
M. Wt: 131.219
InChI Key: BORAAWRIHXYQJG-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethylbutan-1-amine is an organic compound with the molecular formula C7H17NO It is a derivative of butanamine, featuring a methoxy group and two methyl groups attached to the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3-dimethylbutan-1-amine typically involves the alkylation of 3,3-dimethylbutan-1-amine with methoxy-containing reagents. One common method is the reaction of 3,3-dimethylbutan-1-amine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methoxy group introduction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,3-dimethylbutan-2-one.

    Reduction: Formation of 3,3-dimethylbutan-1-amine.

    Substitution: Formation of 4-chloro-3,3-dimethylbutan-1-amine or 4-bromo-3,3-dimethylbutan-1-amine.

Scientific Research Applications

4-Methoxy-3,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by influencing enzyme activity or receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutan-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxybutan-1-amine: Similar structure but without the additional methyl groups, affecting its steric and electronic properties.

    4-Methoxy-2,2-dimethylpropan-1-amine: Different positioning of the methyl groups, leading to variations in reactivity and applications.

Uniqueness

4-Methoxy-3,3-dimethylbutan-1-amine is unique due to the presence of both the methoxy group and the two methyl groups on the butane chain. This combination imparts distinct steric and electronic characteristics, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

4-methoxy-3,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORAAWRIHXYQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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